3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide, also known as BFPDA, is a chemical compound that has been the subject of extensive scientific research. It was first synthesized in 2013 and has since been investigated for its potential therapeutic applications in various fields.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide acts as a dopamine reuptake inhibitor, meaning it prevents the reabsorption of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and reward-motivated behavior. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its dopamine reuptake inhibition and anti-cancer properties, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have analgesic properties, meaning it can reduce pain sensation. 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has also been shown to have anxiolytic properties, meaning it can reduce anxiety levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has several advantages for lab experiments, including its ability to selectively target dopamine reuptake and inhibit cancer cell growth. However, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide also has limitations, including its limited solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide. One area of interest is the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction. Another area of interest is the development of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide and its potential therapeutic applications in various fields.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide involves the reaction of 4-fluorobenzylamine with 3-(1,3-benzodioxol-5-yl)propanoyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in reward-motivated behavior. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction.
In cancer research, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a chemotherapy agent.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-3,5-7,9H,4,8,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGMTKOQWAVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.